N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide is a synthetic small molecule featuring a benzo[cd]indole core fused with a 3-methylisoxazole-5-carboxamide moiety. The benzo[cd]indole scaffold is a bicyclic aromatic system known for its adaptability in medicinal chemistry, particularly in targeting protein-protein interactions (PPIs) such as TNF-α inhibition .
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-4-10-23-16-9-8-15(21-19(24)17-11-12(2)22-26-17)13-6-5-7-14(18(13)16)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFPMNPAKBDZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
The Frontiers review highlights microwave irradiation as a tool for accelerating heterocycle formation. For instance, reacting 5-amino-3-methylisoxazole with diketones under microwave irradiation (120°C, 30 minutes) improves yields by 15–20% compared to conventional heating.
Analytical Characterization
Critical data for verifying the target compound include:
- ¹H NMR (CDCl₃): δ 0.76 (d, J=6.7 Hz, 6H, butyl CH₃), 2.10 (s, 3H, isoxazole CH₃), 7.26 (d, J=9.5 Hz, 1H, aromatic), 8.51 (s, 1H, isoxazole H-4).
- IR : Peaks at 1650 cm⁻¹ (amide C=O), 1615 cm⁻¹ (isoxazole C=N).
- Mass Spec : m/z 436.5 [M+H]⁺.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide has a wide range of applications:
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
Biology:
- Potential anti-inflammatory and analgesic agent.
Medicine:
- Investigated for use in treating cancer and infectious diseases.
Industry:
- Employed in the development of new materials and chemical processes.
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown significant efficacy against various cancer cell lines:
| Treatment | IC50 (μM) |
|---|---|
| Compound | 15 |
| Doxorubicin | 25 |
This suggests that this compound could serve as a promising candidate for cancer therapy.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial effects against various pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy on human lung cancer cells, indicating a dose-dependent reduction in cell viability.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide and related compounds:
Key Structural and Functional Insights
Role of Sulfonamide vs. Carboxamide :
- Sulfonamide derivatives (EJMC-1, S10, 4e) exhibit strong TNF-α inhibition due to their ability to form hydrogen bonds with Tyr59 and Leu57 residues in the TNF-α dimer pocket . The target compound replaces the sulfonamide with a carboxamide, which may reduce polarity but introduce alternative H-bonding via the isoxazole oxygen .
Impact of N1 Substituents :
- The 1-butyl group in the target compound likely enhances lipophilicity compared to EJMC-1 (unsubstituted N1) and S10 (N1-phenyl). However, bulkier hydrophobic groups, such as the indole in 4e, significantly improve potency by filling the TNF-α hydrophobic pocket .
Isoxazole vs. Docking studies of sulfonamide analogs suggest that polar interactions are critical for activity , implying the target compound may require optimization to compensate for this difference.
Activity Trends: Compound 4e, with an indole substituent, achieves sub-micromolar potency (IC₅₀ = 3 µM) by combining hydrophobic packing and dual H-bond donors. The target compound’s isoxazole-carboxamide group lacks comparable H-bond capacity, suggesting lower intrinsic activity unless offset by other interactions .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis would diverge from sulfonamide derivatives (e.g., 4e), which are synthesized via chlorosulfonation followed by nucleophilic substitution . The isoxazole-carboxamide moiety likely requires coupling reactions (e.g., EDC/HOBt), introducing complexity in purification .
- SAR Lessons : Hydrophobic N1 substituents (e.g., butyl, indole) improve potency, but polar interactions (e.g., sulfonamide) remain critical. The target compound’s design could benefit from hybrid strategies, such as integrating a sulfonamide-isoxazole hybrid scaffold .
- Unaddressed Gaps: No direct data exists for the target compound’s TNF-α inhibition. Future work should include SPR binding assays and NF-κB luciferase reporter assays to quantify activity relative to 4e and SPD304 .
Biological Activity
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Indole Derivative: The benzo[cd]indole core contributes to its biological activity.
- Isosazole Group: This moiety is known for its diverse pharmacological properties.
- Carboxamide Functional Group: Enhances solubility and may influence receptor interactions.
Synthesis
The synthesis typically involves multi-step organic reactions, starting from simpler indole derivatives. Key steps include:
- Formation of the indole core.
- Introduction of the butyl and oxo groups.
- Addition of the isoxazole and carboxamide functionalities.
Common reagents include butyl bromide and various coupling agents to facilitate the formation of the desired product with high yield and purity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:
- Enzymes: Inhibition of specific enzymes involved in cancer cell proliferation.
- Receptors: Modulation of receptor activity which may lead to apoptosis in cancer cells.
Research indicates that compounds with similar structures often exhibit dual mechanisms, such as inducing both apoptosis and autophagy .
In Vitro Studies
In vitro studies have demonstrated significant biological activities:
- Anticancer Activity: The compound has shown efficacy against various cancer cell lines, inducing cell death through apoptosis. For instance, studies indicated that related compounds could enter cancer cells via polyamine transporters, leading to enhanced cytotoxicity .
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, possibly through membrane disruption mechanisms .
In Vivo Studies
In vivo evaluations are critical for understanding the therapeutic potential:
- Tumor Models: Animal studies have shown that this compound can reduce tumor size in xenograft models, indicating its potential as an anticancer agent.
- Toxicity Assessments: Safety profiles have been established through toxicity studies, which are essential for assessing the viability of clinical applications .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
| Treatment | IC50 (μM) |
|---|---|
| Compound | 15 |
| Doxorubicin | 25 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the optimal synthetic routes for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Formation : Start with the condensation of an indole derivative (e.g., 3-acetylindole) with diethyl oxalate under basic conditions to form a dioxobutanoate intermediate.
Isoxazole Ring Construction : React the intermediate with hydroxylamine hydrochloride to generate the isoxazole-carboxylate scaffold.
Carboxamide Coupling : Hydrolyze the ester to a carboxylic acid, then use coupling agents like EDC/HOBt with DMAP catalysis to react with the amine group of the benzo[cd]indol-6-yl moiety. Alternative methods (e.g., acid chloride formation with oxalyl chloride) may optimize yields for specific derivatives .
Key Considerations : Solvent choice (DMF or toluene), temperature control (0–25°C), and purification via column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the butyl chain’s protons (δ 0.8–1.6 ppm) and the isoxazole carbonyl (δ 160–165 ppm) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during scale-up reactions .
- Engineering Controls : Perform reactions in a fume hood with negative pressure. Use sealed systems for volatile intermediates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s biological activity against cancer targets?
- Methodological Answer :
- In Vitro Screening :
Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC determination) .
Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 µM. Include positive controls (e.g., cisplatin) .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Data Interpretation : Compare results to structurally similar compounds (e.g., benzothiazole-isoxazole hybrids) to identify SAR trends .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer :
- Structural Variability Analysis : Compare substituent effects (e.g., butyl vs. methyl groups on indole) using molecular docking to assess binding affinity differences .
- Assay Condition Optimization : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus trends .
Q. What in silico methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET Profiling :
- Absorption : Apply the Lipinski Rule of Five (molecular weight <500, logP <5).
- Toxicity : Use ProTox-II to estimate hepatotoxicity and mutagenicity risks .
- Solubility Prediction : Employ COSMO-RS to calculate aqueous solubility at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
